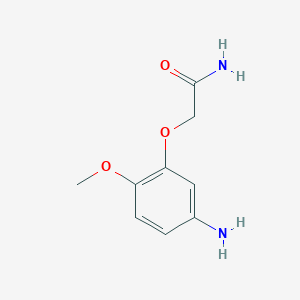![molecular formula C11H14ClN B3316750 [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine CAS No. 954566-71-3](/img/structure/B3316750.png)
[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine
Übersicht
Beschreibung
[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine is an organic compound that features a cyclopropylamine moiety attached to a 3-chlorophenyl group via an ethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine typically involves the reaction of 3-chlorophenylacetonitrile with cyclopropylamine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. For instance, a common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology
The compound is studied for its potential biological activities, including its role as a ligand in binding studies with proteins and enzymes. It may exhibit antimicrobial or antiviral properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act on specific molecular targets, such as receptors or enzymes, to exert pharmacological effects.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorophenylacetonitrile: A precursor in the synthesis of [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine.
Cyclopropylamine: A key reactant in the preparation of the compound.
3-Chlorophenyl-ethylamine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its combination of a cyclopropylamine moiety with a 3-chlorophenyl group This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Eigenschaften
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOACGCBCJXZXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Pyridin-3-ylmethyl)sulfanyl]benzoic acid](/img/structure/B3316675.png)
![N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide](/img/structure/B3316678.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-amine](/img/structure/B3316680.png)
![[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine](/img/structure/B3316690.png)
![{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B3316695.png)

![2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B3316707.png)
![2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide](/img/structure/B3316709.png)
![Acetamide, 2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-[3-fluoro-4-(2-hydroxy-2-methylpropoxy)-2-methylphenyl]-](/img/structure/B3316713.png)


![3-[4-(1-Aminoethyl)phenyl]-1-phenylurea](/img/structure/B3316766.png)

